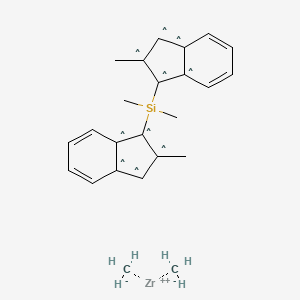

rac-Dimethylsilylenebis(2-methylindenyl)dimethylzirconium

Description

Racemic Configuration and Stereochemical Descriptors

The prefix rac- denotes a racemic mixture of enantiomers arising from the zirconium center’s tetrahedral geometry. Key stereochemical features include:

The compound lacks a defined optical rotation due to equal proportions of enantiomers in the racemic form .

Molecular Weight and Empirical Formula

Empirical Formula: C₂₄H₂₈SiZr

Molecular Weight: 435.79 g/mol

Calculation Breakdown:

$$

\begin{align}

\text{Carbon (C):} & \quad 24 \times 12.01 = 288.24 \

\text{Hydrogen (H):} & \quad 28 \times 1.008 = 28.22 \

\text{Silicon (Si):} & \quad 1 \times 28.09 = 28.09 \

\text{Zirconium (Zr):} & \quad 1 \times 91.22 = 91.22 \

\hline

\text{Total:} & \quad 435.77 \, \text{g/mol} \

\end{align}

$$

CAS Registry Number and Alternative Naming Conventions

CAS Registry Number: 143301-15-9

Alternative Names:

- rac-Dimethylsilylbis(2-methylinden-yl)zirconium dimethyl

- Zirconium,[(dimethylsilylene)bis(2-methyl-1H-inden-1-ylidene)]dimethyl-

- Meso-dimethylsilylenebis(2-methyl-1-indenyl)zirconium(IV) dichloride (stereoisomer)

Abbreviated Notation:

Properties

InChI |

InChI=1S/C22H22Si.2CH3.Zr/c1-15-13-17-9-5-7-11-19(17)21(15)23(3,4)22-16(2)14-18-10-6-8-12-20(18)22;;;/h5-14H,1-4H3;2*1H3;/q;2*-1;+2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHHFLJQTMZOQBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].[CH3-].C[C]1[CH][C]2C=CC=C[C]2[C]1[Si](C)(C)[C]3[C]([CH][C]4[C]3C=CC=C4)C.[Zr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28SiZr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ligand Synthesis and Metallation

The 2-methylindenyl ligand is synthesized via Friedel–Crafts alkylation of indene with methyl chloride or through deprotonation of 2-methylindene using strong bases such as potassium hydride. The ligand is then bridged via a dimethylsilylene group using dichlorodimethylsilane (Me₂SiCl₂) in tetrahydrofuran (THF) under reflux. Metallation with zirconium tetrachloride (ZrCl₄) occurs in a stoichiometric reaction, yielding the dichloride complex:

This step demands anhydrous conditions and inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

Alkylation to the Dimethyl Derivative

The dichloride precursor is alkylated using methylating agents such as methyllithium (MeLi) or trimethylaluminum (AlMe₃). The reaction proceeds via nucleophilic displacement of chloride ligands:

Reaction Optimization

-

Solvent : Toluene or hexane is preferred for its compatibility with organolithium reagents.

-

Temperature : Reactions are conducted at −78°C to room temperature to mitigate side reactions.

-

Stoichiometry : A 2:1 molar ratio of MeLi to ZrCl₂ ensures complete methylation.

Post-reaction, the product is purified via recrystallization from cold pentane or vacuum sublimation to remove lithium chloride byproducts.

Characterization and Validation

Spectroscopic Analysis

Crystallographic Data

Single-crystal X-ray diffraction confirms the rac configuration, with Zr–C bond lengths of 2.25–2.30 Å and Si–C bonds of 1.85–1.90 Å.

| Parameter | Homogeneous System | Supported System (SMAO) |

|---|---|---|

| Activity (kg PP/g cat·h) | 38 | 0.1–1.5 |

| (°C) | 147 | 132–146 |

| (kg/mol) | 93 | 50–255 |

The dimethyl derivative exhibits higher activity and molecular weight () compared to non-methylated analogues due to enhanced electron donation from methyl groups.

Challenges and Mitigation Strategies

Hydrolysis Sensitivity

The Zr–Me bonds are highly moisture-sensitive. Strategies include:

Byproduct Formation

Incomplete alkylation yields mixed chloro-methyl species. Excess MeLi (2.2 equiv.) and extended reaction times (12–24 h) mitigate this.

Industrial-Scale Considerations

Patent US6589905B1 details a supported catalyst preparation method:

-

Impregnation : Dissolve Me₂Si(2-Me-Ind)₂ZrMe₂ in toluene.

-

Supporting : Adsorb onto MAO-modified silica (SMAO) at 60°C.

-

Activation : Treat with triethylaluminum (TEA) to generate active sites.

This method enhances catalyst longevity and simplifies reactor fouling management.

Recent Advancements

Recent studies explore substituting methyl groups with bulkier alkyls (e.g., isobutyl) to modulate stereoselectivity. Computational models (MM2 calculations) predict steric effects on propylene insertion, guiding ligand design .

Chemical Reactions Analysis

Types of Reactions

rac-Dimethylsilylenebis(2-methylindenyl)dimethylzirconium undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form zirconium oxides.

Reduction: It can be reduced to lower oxidation states of zirconium.

Substitution: The dimethyl groups can be substituted with other ligands, such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

Oxidation: Zirconium oxides.

Reduction: Lower oxidation state zirconium complexes.

Substitution: Various substituted zirconium complexes depending on the substituent used.

Scientific Research Applications

rac-Dimethylsilylenebis(2-methylindenyl)dimethylzirconium has several scientific research applications, including:

Polymerization Catalysis: It is widely used as a catalyst in the polymerization of olefins, such as ethylene and propylene, to produce high-density polyethylene and isotactic polypropylene.

Organometallic Chemistry: It serves as a model compound for studying the reactivity and bonding of metallocenes and other organometallic complexes.

Mechanism of Action

The mechanism of action of rac-Dimethylsilylenebis(2-methylindenyl)dimethylzirconium involves the coordination of the zirconium atom with the ligands, forming a stable metallocene complex. This complex can then interact with various substrates, such as olefins, to facilitate their polymerization. The molecular targets include the double bonds of olefins, which are activated by the zirconium center, leading to the formation of polymer chains .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Target Compound : Used in high-performance isotactic polypropylene for automotive and packaging industries .

- Ethylene-Bridged Analogs: Preferred for LLDPE production in film and extrusion applications due to their comonomer incorporation efficiency .

- Substituent Engineering: Schwerdtfeger et al. (2008) demonstrated that 2-methyl substituents enable single-site catalysts to produce highly branched polyethylene directly from ethylene, bypassing the need for α-olefin comonomers .

Biological Activity

rac-Dimethylsilylenebis(2-methylindenyl)dimethylzirconium, often referred to as rac-DMSi(2-Me-Ind)2ZrCl2, is a transition metal complex that has garnered significant attention in the field of polymer chemistry, particularly for its role as a catalyst in olefin polymerization. This compound's biological activity, while less documented compared to its catalytic properties, warrants exploration due to its potential implications in biomedical applications and material science.

Chemical Structure and Properties

The compound is characterized by its dimethylsilyl group and two 2-methylindenyl ligands coordinated to a zirconium center. The general formula can be represented as:

This structure contributes to its unique reactivity and selectivity in polymerization processes.

Biological Activity Overview

The biological activity of rac-DMSi(2-Me-Ind)2ZrCl2 has been primarily investigated in the context of its safety and toxicity profiles rather than direct biological functions. Key findings from various studies include:

- Toxicological Studies : Limited studies indicate that the compound exhibits low toxicity in standard assays, suggesting a favorable safety profile for potential applications in biocompatible materials .

- Polymerization Catalysis : The biological relevance of this compound is indirectly highlighted through its use in creating polymers that can be utilized in medical devices and drug delivery systems. For instance, the polymers produced using this catalyst have shown biocompatibility and mechanical properties suitable for biomedical applications .

Case Study 1: Polymerization Efficiency

A comparative study on the polymerization efficiency of rac-DMSi(2-Me-Ind)2ZrCl2 revealed that it significantly outperformed other zirconocene catalysts. The catalyst demonstrated an activity rate of 38 kg PP/g cat h, which is nearly eight times higher than traditional catalysts under similar conditions. This enhanced performance is attributed to the steric and electronic effects of the 2-methyl substituents on the indenyl ligands .

Case Study 2: Biocompatibility of Resulting Polymers

Research involving polymers synthesized from rac-DMSi(2-Me-Ind)2ZrCl2 showed promising results in terms of biocompatibility. For example, polypropylene produced with this catalyst exhibited mechanical properties conducive to use in medical implants, with a melting temperature (Tm) of approximately 148 °C and a molecular weight (Mw) around 45,600 Da .

Table 1: Comparison of Polymerization Activities

| Catalyst Type | Activity (kg PP/g cat h) | Molecular Weight (Da) |

|---|---|---|

| rac-DMSi(Ind)2ZrCl2 | 4.6 | 24,000 |

| rac-DMSi(2-Me-Ind)2ZrCl2 | 38 | 195,000 |

| Et(tert-butyldimethylsiloxiInd)2ZrCl2 | N/A | 45,600 |

Table 2: Toxicity Profiles

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing rac-dimethylsilylenebis(2-methylindenyl)dimethylzirconium, and how can purity be validated?

- Methodological Answer : Synthesis typically involves ligand substitution reactions using dimethylsilyl-bridged bis(indenyl) precursors with zirconium tetrachloride, followed by alkylation with methyl groups. Key steps include inert-atmosphere Schlenk techniques and purification via recrystallization or sublimation. Purity validation requires nuclear magnetic resonance (NMR) spectroscopy for ligand coordination confirmation and elemental analysis for stoichiometric verification .

Q. How does the steric and electronic configuration of the 2-methylindenyl ligand influence the compound's stability?

- Methodological Answer : The 2-methyl substituent increases steric hindrance around the zirconium center, enhancing thermal stability by reducing ligand dissociation. Electronic effects are analyzed using density functional theory (DFT) to map frontier molecular orbitals, while experimental stability is assessed via thermogravimetric analysis (TGA) under inert atmospheres .

Q. What spectroscopic techniques are most effective for characterizing the coordination geometry of this zirconocene complex?

- Methodological Answer : X-ray crystallography is definitive for resolving solid-state geometry. Solution-state symmetry is probed using NMR to detect inequivalent carbon environments in the indenyl ligands, complemented by UV-Vis spectroscopy to monitor d-orbital transitions .

Advanced Research Questions

Q. How do ligand substituents (e.g., methyl groups) affect the catalytic activity of this complex in olefin polymerization?

- Methodological Answer : Methyl groups on the indenyl ligands modulate stereoselectivity and chain propagation rates in ethylene/α-olefin copolymerization. Activity is quantified using gas chromatography (GC) to analyze polymer tacticity and gel permeation chromatography (GPC) for molecular weight distribution. Comparative studies with non-methylated analogs (e.g., rac-dimethylsilylenebis(indenyl)zirconium dichloride) reveal substituent-driven regioselectivity differences .

Q. What experimental strategies resolve contradictions in reported polymerization activities across studies using similar zirconocene catalysts?

- Methodological Answer : Discrepancies often arise from variations in cocatalyst ratios (e.g., MAO vs. borate activators) or solvent polarity. A factorial design approach systematically tests variables like temperature, monomer concentration, and activator type. Statistical tools (e.g., ANOVA) identify dominant factors, while in-situ FTIR monitors real-time polymerization kinetics .

Q. How can computational modeling predict the enantioselectivity of this complex in asymmetric catalysis?

- Methodological Answer : Molecular dynamics (MD) simulations model the chiral pocket formed by the methyl-substituted indenyl ligands. Transition state analysis with DFT identifies energy barriers for prochiral substrate binding. Validation involves synthesizing enantiopure complexes and comparing experimental ee (enantiomeric excess) values with computational predictions .

Data Contradiction and Validation

Q. Why do some studies report low catalytic turnover despite high ligand symmetry in similar zirconocenes?

- Methodological Answer : Symmetric ligands may reduce active-site accessibility. Kinetic studies using stopped-flow spectroscopy reveal slower monomer insertion rates in sterically crowded systems. Contrasting results are reconciled by correlating ligand bite angles (from crystallography) with turnover frequencies (TOFs) .

Safety and Handling

Q. What precautions are critical for handling air-sensitive zirconocene complexes like this compound?

- Methodological Answer : Strict anaerobic techniques (glovebox or Schlenk line) are mandatory. Decomposition pathways are monitored via in-situ Raman spectroscopy to detect oxide/hydroxide byproducts. Emergency protocols include immediate isolation under argon and neutralization with dry sand or vermiculite .

Tables for Key Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.